molecular formula C17H17NO3 B8147965 Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B8147965
M. Wt: 283.32 g/mol
InChI Key: KWAFYSLLDKUMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities, including antibacterial, antiviral, and neuroprotective properties . This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research focuses on its neuroprotective, antibacterial, and antiviral properties, exploring its potential in treating neurodegenerative diseases and infections.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, inhibiting bacterial enzymes, and interfering with viral replication. The exact molecular targets and pathways are still under investigation, but studies suggest its potential in modulating neuroinflammatory pathways and inhibiting key enzymes in bacterial and viral pathogens .

Comparison with Similar Compounds

    1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its potential in treating neurodegenerative diseases.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Functions as an antineuroinflammatory agent.

Uniqueness: Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate stands out due to its unique hydroxyl and carboxylate functional groups, which enhance its biological activity and make it a versatile compound for various applications in medicinal chemistry .

Properties

IUPAC Name

benzyl 5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16-8-4-7-14-11-18(10-9-15(14)16)17(20)21-12-13-5-2-1-3-6-13/h1-8,19H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAFYSLLDKUMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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